molecular formula C20H19F2N5O2 B611791 Pimodivir CAS No. 1629869-44-8

Pimodivir

Numéro de catalogue B611791
Numéro CAS: 1629869-44-8
Poids moléculaire: 399.4018
Clé InChI: JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pimodivir (VX-787, JNJ-63623872) is an antiviral drug developed as a treatment for influenza . It acts as an inhibitor of influenza virus polymerase basic protein 2 . It has shown promising results in Phase II clinical trials .


Synthesis Analysis

To expand the chemical space of the known influenza polymerase PB2 inhibitor-pimodivir (formerly VX-787) and improve its pharmacokinetic profile, two pimodivir analogs containing 2,3-dihydro-imidazopyridine fragment were designed, synthesized, and evaluated for anti-influenza virus activity .


Molecular Structure Analysis

Structural and thermodynamic analysis of the interactions between cap-binding domain of PB2 wild-type and PB2 variants bearing these mutations and pimodivir were carried out. Four crystal structures of PB2-WT, PB2-F404Y, PB2-M431I and PB2-H357N in complex with pimodivir were presented .


Chemical Reactions Analysis

Pimodivir is a cyclohexyl carboxylic acid analog obtained by screening a compound library for compounds with in vitro activity against influenza virus . In the cap-snatching reaction, PB2 binds to the m7G cap structure of host mRNA .


Physical And Chemical Properties Analysis

Pimodivir has a molecular formula of C20H19F2N5O2 and a molecular weight of 399.4 g/mol . It is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex .

Applications De Recherche Scientifique

1. Treatment of Acute Uncomplicated Seasonal Influenza A

  • Summary of Application: Pimodivir, a first-in-class inhibitor of influenza virus polymerase basic protein 2, is being developed for hospitalized and high-risk patients with influenza A .
  • Methods of Application: In a double-blinded phase 2b study, adults with acute uncomplicated influenza A were randomized to receive one of the following treatments twice daily for 5 days: placebo, pimodivir 300 mg or 600 mg, or pimodivir 600 mg plus oseltamivir 75 mg .
  • Results: The trial was stopped early because the primary end point was met; the area under the curve of the viral load, determined by quantitative reverse transcription–polymerase chain reaction analysis, in nasal secretions from baseline to day 8 significantly decreased in the active treatment groups, compared with the placebo group .

2. Treatment of Influenza A Infection in Hospitalized Patients

  • Summary of Application: Pimodivir is a first-in-class antiviral for influenza A under development for elderly and individuals with comorbidities who are at increased risk of developing influenza-related complications .
  • Methods of Application: Hospitalized patients with influenza A infection were randomized 2:1 to receive pimodivir 600 mg plus oseltamivir 75 mg or placebo plus oseltamivir 75 mg twice daily for 7 days in this phase 2b study .
  • Results: Time to influenza symptom resolution was numerically shorter with pimodivir (72.45 hours) than placebo (94.15 hours). There was a lower incidence of influenza-related complications in the pimodivir group (7.9%) versus placebo group (15.6%) .

3. Comprehensive Profiling of Mutations to Influenza Virus PB2

  • Summary of Application: This study aimed to identify drug resistance mutations that can guide the clinical deployment of Pimodivir and define the mechanisms of drug action and drug resistance .
  • Methods of Application: The researchers generated a complete map of the effect of all single-amino-acid mutations to an avian PB2 on resistance to Pimodivir .
  • Results: They identified both known and novel resistance mutations not only in the previously implicated cap-binding and mid-link domains, but also in the N-terminal domain . This complete map of Pimodivir resistance enables the evaluation of whether new viral strains contain mutations that will confer Pimodivir resistance .

4. Structural and Thermodynamic Analysis of Resistance Development

  • Summary of Application: This research focuses on the structural and thermodynamic analysis of the resistance development to Pimodivir .

5. Comprehensive Profiling of Mutations to Influenza Virus PB2

  • Summary of Application: This study aimed to identify drug resistance mutations that can guide the clinical deployment of Pimodivir and define the mechanisms of drug action and drug resistance .
  • Methods of Application: The researchers generated a complete map of the effect of all single-amino-acid mutations to an avian PB2 on resistance to Pimodivir .
  • Results: They identified both known and novel resistance mutations not only in the previously implicated cap-binding and mid-link domains, but also in the N-terminal domain . This complete map of Pimodivir resistance enables the evaluation of whether new viral strains contain mutations that will confer Pimodivir resistance .

6. Structural and Thermodynamic Analysis of Resistance Development

  • Summary of Application: This research focuses on the structural and thermodynamic analysis of the resistance development to Pimodivir .

Safety And Hazards

Pimodivir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . No safety concerns were identified with pimodivir 600 mg twice daily alone or in combination with oseltamivir 75 mg twice daily .

Orientations Futures

Pimodivir is under investigation in clinical trial NCT02658825 . The review also discusses various control measures, including antiviral drugs, vaccines, and potential future directions in influenza treatment and prevention .

Propriétés

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028095
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimodivir

CAS RN

1629869-44-8
Record name Pimodivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimodivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMODIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
364
Citations
B O'Neil, MG Ison, MC Hallouin-Bernard… - The Journal of …, 2022 - academic.oup.com
… the pharmacokinetics of pimodivir in patients … pimodivir in combination with oseltamivir and the Hospital Recovery Scale was used to characterize potential clinical benefits of pimodivir. …
Number of citations: 15 academic.oup.com
RW Finberg, R Lanno, D Anderson… - The Journal of …, 2019 - academic.oup.com
… : placebo, pimodivir 300 mg or 600 mg, or pimodivir 600 mg plus oseltamivir 75 mg. Antiviral activity, safety, and pharmacokinetics of pimodivir alone or in combination were evaluated. …
Number of citations: 99 academic.oup.com
MC Patel, A Chesnokov, J Jones, VP Mishin, A Juan… - Antiviral research, 2021 - Elsevier
… In addition, pimodivir was effective at inhibiting replication of a diverse group of animal-… reduced pimodivir susceptibility. Our findings demonstrate a broad inhibitory activity of pimodivir …
Number of citations: 14 www.sciencedirect.com
JM Trevejo, M Asmal, J Vingerhoets, R Polo… - Antiviral …, 2018 - journals.sagepub.com
Background Pimodivir (formerly JNJ-63623872) is a novel, non-nucleoside polymerase complex inhibitor with in vitro activity against influenza A virus, including pandemic 2009 H1N1, …
Number of citations: 59 journals.sagepub.com
S Deleu, TN Kakuda, K Spittaels… - British Journal of …, 2018 - Wiley Online Library
Aims The aim of this study was to evaluate the drug–drug interaction between pimodivir, a novel, non‐nucleoside polymerase basic protein 2 (PB2) subunit inhibitor of the influenza A …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
YQS Soh, KD Malone, RT Eguia, JD Bloom - Viruses, 2021 - mdpi.com
… pimodivir resistance thus enables the evaluation of whether new viral strains contain mutations that will confer pimodivir … on viral growth in the presence of pimodivir, we sequenced the …
Number of citations: 8 www.mdpi.com
J Gregor, K Radilová, J Brynda, J Fanfrlík, J Konvalinka… - Molecules, 2021 - mdpi.com
… and PB2-M431I in complex with pimodivir and obtained four high resolution structures. Here we describe the effect of PB2 mutations on pimodivir binding to the PB2 subunit of IAV …
Number of citations: 8 www.mdpi.com
M Arba, AS Ningsih, LOS Bande, ST Wahyudi… - Molecular …, 2023 - Taylor & Francis
… Influenza A virus (IAV) is reported to develop Pimodivir resistance … with Pimodivir hinders efforts to understand the drug resistance. Here we decipher the binding differences of Pimodivir …
Number of citations: 3 www.tandfonline.com
J Vingerhoets, I Van Dromme… - Antiviral …, 2023 - journals.sagepub.com
… Participants with acute uncomplicated influenza A treated with pimodivir in the TOPAZ study infrequently developed reduced susceptibility to pimodivir and combining pimodivir with …
Number of citations: 3 journals.sagepub.com
M Berg, Z Temesgen - Drugs Future, 2019 - access.portico.org
… Pimodivir is a substrate for CYP3A4 metabolism but itself has no inhibitory or induction effects on … Pimodivir 600 mg twice daily for 5 days has been selected and is undergoing further …
Number of citations: 4 access.portico.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.